Cas no 474-77-1 (Cholest-5-en-3-ol, (3a)-)

Cholest-5-en-3-ol, (3a)- 化学的及び物理的性質
名前と識別子
-
- Cholest-5-en-3-ol, (3a)-
- 5-CHOLESTEN-3A-OL
- Cholest-5-en-3-ol (3 alpha)
- Epicholesterol
- Cholest-5-en-3-ol, (3.alpha.)-
- SCHEMBL157673
- Cholest-5-en-3-ol, (3alpha)-
- UNII-MP3S3KD84I
- SR-05000000442
- (3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- 3alpha-Cholesterol
- .ALPHA.-CHOLESTEROL
- AT29488
- epi-Cholesterol
- DTXSID50415281
- Cholest-5-en-3alpha-ol
- alpha-Cholesterol
- LMST01010081
- SR-05000000442-2
- Q27284159
- 474-77-1
- MP3S3KD84I
- HVYWMOMLDIMFJA-VEIPTCAHSA-N
- SR-05000000442-3
- Cholest-5-en-3-ol #
- Epicholesterol [MI]
- 3.ALPHA.-CHOLESTEROL
- 3-Epicholesterol
- 3-Epi -Cholesterol
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- インチ: InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3
- InChIKey: HVYWMOMLDIMFJA-UHFFFAOYSA-N
- ほほえんだ: CC(CCCC(C1C2(C)C(C3C(CC2)C2(C)C(CC(O)CC2)=CC3)CC1)C)C
計算された属性
- せいみつぶんしりょう: 386.354866g/mol
- ひょうめんでんか: 0
- XLogP3: 8.7
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 5
- どういたいしつりょう: 386.354866g/mol
- 単一同位体質量: 386.354866g/mol
- 水素結合トポロジー分子極性表面積: 20.2Ų
- 重原子数: 28
- 複雑さ: 591
- 同位体原子数: 0
- 原子立体中心数の決定: 8
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 0.9610 (rough estimate)
- ゆうかいてん: 141.5°
- ふってん: 452.8°C (rough estimate)
- フラッシュポイント: 209.3 ºC
- 屈折率: 1.5100 (estimate)
- PSA: 20.23000
- LogP: 7.38870
- ひせんこうど: D30 -35° (c = 1 in alcohol)
Cholest-5-en-3-ol, (3a)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM701383-25mg |
EPICHOLESTEROL |
474-77-1 | 95%+ | 25mg |
$78 | 2024-07-16 | |
1PlusChem | 1P00DEMH-25mg |
EPICHOLESTEROL |
474-77-1 | 97% | 25mg |
$101.00 | 2024-05-01 | |
A2B Chem LLC | AG24681-1g |
EPICHOLESTEROL |
474-77-1 | 1g |
$1477.00 | 2024-04-20 | ||
Aaron | AR00DEUT-25mg |
EPICHOLESTEROL |
474-77-1 | 98% | 25mg |
$1132.00 | 2025-02-13 | |
Aaron | AR00DEUT-10mg |
EPICHOLESTEROL |
474-77-1 | 98% | 10mg |
$607.00 | 2025-02-13 | |
Aaron | AR00DEUT-5mg |
EPICHOLESTEROL |
474-77-1 | 98% | 5mg |
$382.00 | 2025-02-13 |
Cholest-5-en-3-ol, (3a)- 関連文献
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1. Hydroxy-steroids. Part XV. A quantitative study of the epoxidation of 3-substituted cholest-5-enesK. D. Bingham,T. M. Blaiklock,R. C. B. Coleman,G. D. Meakins J. Chem. Soc. C 1970 2330
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2. Steroids. Part IX. The catalytic hydrogenation of 3α-substituted Δ5-steroidsJ. R. Lewis,C. W. Shoppee J. Chem. Soc. 1955 1365
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3. 380. Aspects of stereochemistry. Part V. Reactions of cyclohexane-1 : 3-diol monoarenesulphonates with alkaliR. B. Clayton,H. B. Henbest,Michael Smith J. Chem. Soc. 1957 1982
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4. Photo-induced transformations. Part 51. Photo- and thermally-induced rearrangements of hypoiodites of steroidal homoallyl alcohols. The formation of some oxygen heterocycles via photo- and thermally-induced rearrangements of 3-hydroxy-Δ5-steroid hypoiodites in the presence of mercury(II) oxide and iodineHiroshi Suginome,Akio Furusaki,Kimitoshi Kato,Norio Maeda,Fumihiko Yonebayashi J. Chem. Soc. Perkin Trans. 1 1981 236
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5. Oxidation of steroidal 5-enes with thallium triacetate; a westphalentype rearrangement of epicholesterolAnchel Schwartz,Erwin Glotter J. Chem. Soc. Perkin Trans. 1 1977 2470
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Shinichi Nishimura,Nobuaki Matsumori Nat. Prod. Rep. 2020 37 677
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7. 516. Steroids and Walden inversion. Part LI. The solvolysis of 4,4-dimethylcholest-5-en-3α-yl toluene-p-sulphonateC. W. Shoppee,G. A. R. Johnston J. Chem. Soc. 1962 2684
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O. Callies,A. Hernández Daranas Nat. Prod. Rep. 2016 33 881
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9. Oxidation of steroidal 5-enes with thallium triacetate; a westphalentype rearrangement of epicholesterolAnchel Schwartz,Erwin Glotter J. Chem. Soc. Perkin Trans. 1 1977 2470
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Xiaoyuan Wang,Shixin Xu,Fredric S. Cohen,Jiwei Zhang,Yongqiang Cai Soft Matter 2023 19 5487
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
Cholest-5-en-3-ol, (3a)-に関する追加情報
Cholest-5-en-3-ol, (3a)-: A Comprehensive Overview
Cholest-5-en-3-ol, (3a)-, also known by its CAS number 474-77-1, is a steroidal alcohol that has garnered significant attention in the fields of pharmacology and biotechnology. This compound is a derivative of cholesterol, with a hydroxyl group at the 3-position and a double bond between carbons 5 and 6 in the sterol nucleus. Its unique structure has made it a valuable molecule in various research and industrial applications.
The stereochemistry of Cholest-5-en-3-ol, (3a)- plays a crucial role in its biological activity. The (3a) configuration refers to the specific arrangement of substituents around the hydroxyl group, which is critical for its interactions with cellular membranes and proteins. Recent studies have highlighted its potential as a precursor for the synthesis of more complex steroidal compounds, including those with anti-inflammatory and anticancer properties.
One of the most promising areas of research involving Cholest-5-en-3-ol, (3a)- is its role in drug development. Scientists have explored its ability to modulate cellular cholesterol metabolism, which is a key factor in diseases such as atherosclerosis and neurodegenerative disorders. For instance, studies published in Nature Communications have demonstrated that this compound can influence the activity of scavenger receptors, which are involved in cholesterol uptake by macrophages.
In addition to its pharmacological applications, Cholest-5-en-3-ol, (3a)- has been investigated for its potential in biotechnological processes. Researchers have developed novel synthetic pathways to produce this compound using engineered microorganisms, which could significantly reduce production costs compared to traditional chemical synthesis methods. These advancements are particularly relevant in the context of increasing demand for steroidal compounds in the pharmaceutical industry.
The structural elucidation and characterization of Cholest-5-en-3-ol, (3a)- have been made possible through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods have provided insights into the spatial arrangement of atoms within the molecule, which is essential for understanding its interactions with biological systems.
From an environmental perspective, the synthesis and disposal of Cholest-5-en-3-ol, (3a)- must adhere to strict regulations to minimize ecological impact. Researchers are actively exploring green chemistry approaches to synthesize this compound using renewable resources and catalytic processes that reduce waste generation.
In conclusion, Cholest-5-en-3-aenol, or CAS No. 474771 (i.e.,, Cholest–5–en–3–ol), remains a focal point in scientific research due to its versatile properties and potential applications across multiple disciplines. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing medical treatments and biotechnological innovations.
